molecular formula C6H4BrN3S B15387695 6-Bromothiazolo[5,4-c]pyridin-2-amine

6-Bromothiazolo[5,4-c]pyridin-2-amine

Cat. No.: B15387695
M. Wt: 230.09 g/mol
InChI Key: CZQSIWCLXIUACU-UHFFFAOYSA-N
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Description

6-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1936325-76-6) is a brominated fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 6 H 4 BrN 3 S and a molecular weight of 230.09 g/mol, this compound serves as a versatile and valuable synthetic building block . The molecule features a thiazolopyridine core, a privileged scaffold in pharmaceutical research, functionalized with a bromine atom and a primary amine group. This structure makes it an ideal intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of chemical space in the development of novel bioactive molecules . The primary application of this compound is in the synthesis of more complex molecules for biological screening. Analogs and derivatives based on similar aminopyridine and thiazolopyridine cores have demonstrated a wide range of pharmacological activities, underscoring the research value of this chemical class . As a key intermediate, it can be used to generate targeted libraries for projects in kinase inhibitor research and the discovery of new antimalarial agents . The compound requires specific handling and storage conditions to ensure stability; it is recommended to be stored in a cool, dark place under an inert atmosphere . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

6-bromo-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C6H4BrN3S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H2,8,10)

InChI Key

CZQSIWCLXIUACU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)SC(=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogs

Substitution of bromine with other halogens alters electronic properties and reactivity:

  • 6-Chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS: 1823816-67-6): Replacing bromine with chlorine reduces molecular weight (230.09 → 185.63 g/mol) and polarizability. Chlorine’s smaller atomic radius may enhance solubility in polar solvents compared to bromine .
  • 6-Fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS: 1824632-32-7): Fluorine’s electronegativity increases the compound’s metabolic stability, making it favorable in pharmaceutical design. Molecular weight: 169.18 g/mol .
Table 1: Halogen-Substituted Analogs
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-Bromothiazolo[5,4-c]pyridin-2-amine C₆H₄BrN₃S 230.09 Not explicitly listed Reference compound
6-Chloro analog C₆H₄ClN₃S 185.63 1823816-67-6 Higher solubility, lower molecular weight
6-Fluoro analog C₆H₄FN₃S 169.18 1824632-32-7 Enhanced metabolic stability

Positional Isomers

Variations in bromine position or ring fusion impact bioactivity and synthetic routes:

  • 7-Bromothiazolo[5,4-c]pyridin-2-amine (CAS: 1440427-76-8): Bromine at the 7-position on the same fused ring system. Molecular formula: C₆H₄BrN₃S (230.09 g/mol). Subtle steric differences may affect binding to biological targets .
  • 6-Bromothiazolo[5,4-b]pyridin-2-amine (CAS: 44612774): The pyridine-thiazole fusion differs ([5,4-b] vs. [5,4-c]), altering electronic distribution. Molecular weight: 231.07 g/mol. This isomer shows moderate hazards (H302, H315) .

Heterocycle Variants

Replacing sulfur in the thiazole ring or modifying the fused ring system:

  • 6-Bromooxazolo[5,4-b]pyridin-2-amine (CAS: 1198319-39-9): Oxazole replaces thiazole, reducing sulfur’s electron-donating effects. Molecular weight: 214.02 g/mol. Likely less reactive in nucleophilic substitutions .
  • 6-Bromothiazolo[4,5-b]pyrazin-2-amine (CAS: 112342-72-0): Pyrazine ring instead of pyridine introduces additional nitrogen atoms. Molecular weight: 231.07 g/mol. Enhanced hydrogen-bonding capacity may improve solubility .
Table 2: Heterocycle Variants
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-Bromooxazolo[5,4-b]pyridin-2-amine C₆H₄BrN₃O 214.02 1198319-39-9 Oxazole ring; lower reactivity
6-Bromothiazolo[4,5-b]pyrazin-2-amine C₅H₃BrN₄S 231.07 112342-72-0 Pyrazine core; improved solubility

Structural Derivatives with Additional Substituents

  • 5,6,6-Trimethyl-4,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS: 375824-89-8): Methyl groups and a saturated ring enhance lipophilicity. Molecular weight: 197.30 g/mol. Potential for CNS-targeting applications .
  • 6-Bromo-2-ethylthiazolo[5,4-b]pyridine (CAS: 1307291-19-5): Ethyl group at the 2-position increases steric bulk. Molecular weight: 243.12 g/mol. Predicted pKa: -0.61 .

Q & A

Q. What are the standard synthetic routes for 6-Bromothiazolo[5,4-c]pyridin-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, brominated intermediates react with amines under controlled conditions. A validated method involves reacting tert-butyl-protected precursors with HCl or trifluoroacetic acid (TFA) in dichloromethane at 5°C for 2 hours to remove protecting groups . Optimization requires monitoring temperature, solvent polarity (e.g., DMSO for high-temperature reactions), and catalysts like CsF to enhance yields (e.g., 87% yield in HCl/ethyl acetate) .

Q. How is the structural identity of this compound confirmed?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous structural determination . Complementary techniques include NMR (¹H/¹³C for functional groups), high-resolution mass spectrometry (HRMS) for molecular weight verification, and FT-IR to confirm amine and thiazole moieties.

Q. What purification strategies are effective for isolating this compound?

Column chromatography (silica gel, eluents like ethyl acetate/hexane) is standard. Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) improves purity. HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves closely related impurities .

Q. How does the bromine substituent influence the compound's reactivity in further derivatization?

The bromine at position 6 acts as a leaving group, enabling Suzuki-Miyaura cross-coupling with boronic acids or Buchwald-Hartwig amination. Reaction efficiency depends on catalyst systems (e.g., Pd(PPh₃)₄) and base selection (K₂CO₃ vs. Cs₂CO₃) .

Q. What are the solubility and stability profiles of this compound?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Stability studies indicate degradation under prolonged light exposure; storage at -20°C in amber vials with desiccants is recommended .

Advanced Research Questions

Q. What mechanistic insights explain contradictory biological activity data across studies?

Discrepancies may arise from impurities (e.g., dehalogenated byproducts) or stereochemical variations. Rigorous analytical validation (e.g., HPLC purity >95%, chiral chromatography) and replication under inert atmospheres (N₂/Ar) are critical .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with enzymes like kinases. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and electrostatic potentials for target validation .

Q. What strategies mitigate regioselectivity challenges during functionalization of the thiazolo-pyridine core?

Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysis (Pd/Ni) controls regioselectivity. Solvent effects (e.g., THF vs. dioxane) and temperature gradients (0–80°C) are empirically tuned to favor desired products .

Q. How does this compound modulate enzyme activity in neurodegenerative disease models?

The compound inhibits kinases (e.g., GSK-3β) via competitive binding at ATP sites, as shown in enzyme-linked immunosorbent assays (ELISA) and Western blotting. IC₅₀ values are determined using dose-response curves (GraphPad Prism) .

Q. What analytical techniques resolve spectral overlaps in NMR characterization of derivatives?

Advanced 2D NMR (COSY, HSQC, HMBC) decouples overlapping signals. Paramagnetic relaxation enhancement (PRE) or isotopic labeling (¹⁵N/¹³C) clarifies proton environments in complex mixtures .

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